

# How to prepare ARL67156 stock solution for experiments

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: ARL67156 trisodium hydrate

Cat. No.: B14013411

[Get Quote](#)

## Application Notes and Protocols for ARL67156

For Researchers, Scientists, and Drug Development Professionals

### Introduction

ARL67156, also known as 6-N,N-Diethyl-D- $\beta$ - $\gamma$ -dibromomethylene adenosine triphosphate (FPL 67156), is a widely used pharmacological tool in the study of purinergic signaling.<sup>[1][2]</sup> It functions as a competitive inhibitor of ectonucleotidases, enzymes responsible for the extracellular hydrolysis of ATP and ADP.<sup>[1][3][4]</sup> Specifically, ARL67156 shows inhibitory activity against Nucleoside Triphosphate Diphosphohydrolase-1 (NTPDase1 or CD39), NTPDase3, and Nucleotide Pyrophosphatase/Phosphodiesterase-1 (NPP1).<sup>[1][4][5]</sup> By inhibiting these enzymes, ARL67156 prevents the degradation of extracellular ATP, thereby prolonging its signaling effects through P2 receptors.<sup>[1]</sup> This makes it a valuable reagent for investigating the physiological and pathological roles of purinergic signaling in various contexts, including neurotransmission, inflammation, and cancer immunotherapy.<sup>[2][3][5]</sup>

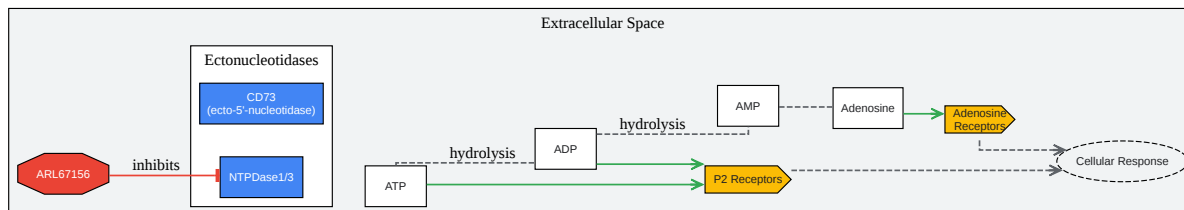
### Quantitative Data

The following table summarizes the key quantitative information for ARL67156 trisodium salt, the commonly used form in research.

Property	Value	Reference
Chemical Name	6-N,N-Diethyl-D-β-γ-dibromomethyleneATP trisodium salt	
Alternative Names	FPL 67156	[4]
Molecular Formula	C <sub>15</sub> H <sub>21</sub> Br <sub>2</sub> N <sub>5</sub> O <sub>12</sub> P <sub>3</sub> ·3Na	
Molecular Weight	~785.06 g/mol (Batch specific)	
Purity	≥98% (HPLC)	
Solubility	Soluble in water to 20 mM	[6]
Storage Temperature	Store solid at -20°C	
Inhibitory Constant (K <sub>i</sub> )	~11 μM for human NTPDase1, ~18 μM for human NTPDase3, ~12 μM for human NPP1	[1][4]
Typical Working Conc.	50-100 μM	[1][2]

## Mechanism of Action: Purinergic Signaling Pathway

ARL67156 inhibits the enzymatic degradation of extracellular ATP and ADP. The diagram below illustrates its point of intervention in the purinergic signaling cascade.



[Click to download full resolution via product page](#)

Caption: ARL67156 inhibits NTPDase1/3, preventing ATP/ADP hydrolysis.

## Experimental Protocols

### Protocol 1: Preparation of ARL67156 Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of ARL67156 trisodium salt in water.

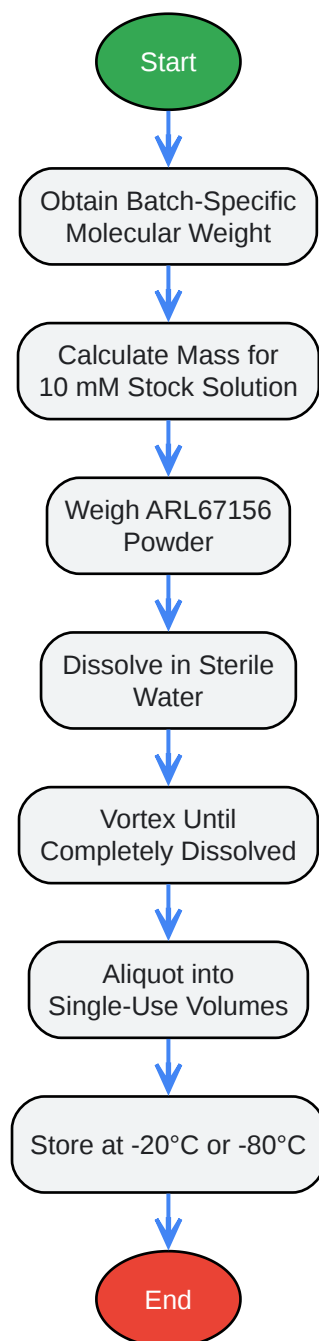
Materials:

- ARL67156 trisodium salt (solid)
- Sterile, nuclease-free water
- Microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- Determine Batch-Specific Molecular Weight: Locate the molecular weight (MW) on the vial or Certificate of Analysis for your specific batch of ARL67156.
- Calculate Required Mass: Use the following formula to calculate the mass of ARL67156 needed to prepare your desired volume of a 10 mM stock solution.
  - $\text{Mass (mg)} = 10 \text{ mM} * \text{MW ( g/mol )} * \text{Volume (L)}$
  - Example: For 1 mL (0.001 L) of a 10 mM stock using ARL67156 with a MW of 785.06 g/mol :
    - $\text{Mass} = 10 * 785.06 * 0.001 = 7.85 \text{ mg}$
- Weighing: Carefully weigh out the calculated mass of ARL67156 powder.
- Dissolution:
  - Add the weighed ARL67156 to a sterile microcentrifuge tube.
  - Add the desired volume of sterile water.
  - Vortex thoroughly until the solid is completely dissolved. The solution should be clear.
- Aliquoting and Storage:
  - To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50  $\mu\text{L}$ ).
  - Store aliquots at  $-20^{\circ}\text{C}$  for short-term storage (up to 1 month) or at  $-80^{\circ}\text{C}$  for long-term storage (up to 6 months).[7]

Workflow for Stock Solution Preparation:



[Click to download full resolution via product page](#)

Caption: Workflow for preparing ARL67156 stock solution.

## Protocol 2: Ectonucleotidase Activity Assay

This protocol provides a general method to assess the inhibitory effect of ARL67156 on ectonucleotidase activity using a malachite green phosphate assay, which measures the

inorganic phosphate (Pi) released from ATP hydrolysis.

#### Materials:

- Cells or membrane preparations expressing ectonucleotidases
- ARL67156 stock solution (10 mM)
- ATP stock solution (e.g., 100 mM)
- Assay Buffer (e.g., Tris buffer, pH 7.4, containing CaCl<sub>2</sub>)
- Malachite Green Phosphate Assay Kit
- 96-well microplate
- Microplate reader

#### Procedure:

- Prepare Working Solutions:
  - Dilute the 10 mM ARL67156 stock solution in assay buffer to create a range of working concentrations (e.g., 2X final concentrations from 0 to 200 μM).
  - Prepare a 2X ATP substrate solution in assay buffer (e.g., 200 μM for a 100 μM final concentration).
- Assay Setup (96-well plate):
  - Test Wells: Add 50 μL of cell suspension/membrane preparation and 25 μL of the ARL67156 working solution.
  - Control Wells (No Inhibitor): Add 50 μL of cell suspension/membrane preparation and 25 μL of assay buffer.
  - Blank Wells (No Enzyme): Add 50 μL of assay buffer and 25 μL of assay buffer.

- Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.
- Initiate Reaction: Add 25  $\mu\text{L}$  of the 2X ATP substrate solution to all wells to start the reaction. The final volume will be 100  $\mu\text{L}$ .
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). Ensure that less than 20% of the substrate is consumed to maintain linear reaction kinetics.
- Stop Reaction & Detection:
  - Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions. This reagent will react with the inorganic phosphate released during ATP hydrolysis.
  - Allow color to develop as specified by the kit protocol.
- Measure Absorbance: Read the absorbance at the recommended wavelength (typically ~620-650 nm) using a microplate reader.
- Data Analysis:
  - Subtract the blank absorbance from all control and test wells.
  - Calculate the percentage of inhibition for each ARL67156 concentration relative to the control (no inhibitor) wells.
  - Plot the percent inhibition against the ARL67156 concentration to determine the  $\text{IC}_{50}$  value.

### ***Need Custom Synthesis?***

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- [1. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. medchemexpress.com \[medchemexpress.com\]](#)
- [5. apexbt.com \[apexbt.com\]](#)
- [6. rndsystems.com \[rndsystems.com\]](#)
- [7. medchemexpress.com \[medchemexpress.com\]](#)
- [To cite this document: BenchChem. \[How to prepare ARL67156 stock solution for experiments\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b14013411/docs#how-to-prepare-arl67156-stock-solution-for-experiments\]](#)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check